molecular formula C14H15ClN4O2 B12755127 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- CAS No. 42055-73-2

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy-

Cat. No.: B12755127
CAS No.: 42055-73-2
M. Wt: 306.75 g/mol
InChI Key: QNGLQXQBLYDMIM-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- (hereafter referred to as the target compound) is a hydroxamic acid derivative featuring a pyrimidine core substituted with a 3-chlorophenyl group at position 2, a dimethylamino group at position 6, and a hydroxamic acid (-NHOH) side chain at the acetamide position. The compound’s structural complexity arises from its electron-withdrawing (chlorophenyl) and electron-donating (dimethylamino) substituents, which influence its electronic properties, solubility, and target binding .

Properties

CAS No.

42055-73-2

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-6-(dimethylamino)pyrimidin-4-yl]-N-hydroxyacetamide

InChI

InChI=1S/C14H15ClN4O2/c1-19(2)12-7-11(8-13(20)18-21)16-14(17-12)9-4-3-5-10(15)6-9/h3-7,21H,8H2,1-2H3,(H,18,20)

InChI Key

QNGLQXQBLYDMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

    Hydroxyacetamide Formation: The hydroxyacetamide moiety can be introduced by reacting the intermediate compound with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetamide moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like dimethylamine or chlorinating agents are used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the hydroxyacetamide moiety.

    Reduction Products: Reduced forms of the pyrimidine ring or chlorophenyl group.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Functional Group Modifications Key References
Target Compound 2-(3-chlorophenyl), 6-(dimethylamino) N-hydroxyacetamide
6-((2-(Aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy-4-pyrimidineacetamide 2-(4-chlorophenyl), 6-aminocarbonyl 4-chlorophenyl instead of 3-chlorophenyl
6-(Dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-4-pyrimidineacetamide 2-(3-trifluoromethylphenyl) CF3 substituent (enhanced lipophilicity)
6-Amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride 4-(3-iodoanilino), 2-methyl Pyrimidinium chloride salt
N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-N-methylmethanesulfonamide 4-(4-fluorophenyl), sulfonamide Fluorophenyl and sulfonamide groups

Key Observations :

  • Chlorophenyl vs.
  • Dimethylamino vs. Aminocarbonyl: The dimethylamino group at position 6 (target compound) enhances basicity and solubility compared to the aminocarbonyl group in the 4-chlorophenyl analogue (), which may form hydrogen bonds but reduce metabolic stability.
  • Hydroxamic Acid vs. Sulfonamide/Chloride : The hydroxamic acid group distinguishes the target compound from sulfonamide () or chloride-containing derivatives (), enabling zinc chelation critical for HDAC inhibition.

Key Observations :

  • The target compound’s synthesis likely parallels methods for pyrimidine hydrochlorides (), but substitutes hydroxylamine for the N-hydroxy group.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Trends

Compound LogP (Predicted) HDAC Inhibition (IC50) Solubility (mg/mL) References
Target Compound ~2.5 Not reported Moderate (DMSO)
Trifluoromethyl Analogue () ~3.2 <100 nM (estimated) Low
Pyrimidinium Chloride () ~1.8 Inactive High (aqueous)
Sulfonamide Derivative () ~2.0 Unknown Moderate

Key Observations :

  • The trifluoromethyl analogue () likely exhibits stronger HDAC inhibition due to enhanced binding via the electron-deficient aryl group but suffers from poor solubility.
  • The pyrimidinium chloride () shows high aqueous solubility but lacks the hydroxamic acid required for HDAC inhibition.
  • The target compound balances moderate solubility and lipophilicity, making it a candidate for further optimization.

Biological Activity

4-Pyrimidineacetamide, 2-(3-chlorophenyl)-6-(dimethylamino)-N-hydroxy- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Synthesis

The compound can be characterized by its chemical structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a dimethylamino group. The synthesis of such compounds often involves multi-step reactions starting from simpler pyrimidine derivatives. For instance, related compounds have been synthesized through the reaction of pyrimidine derivatives with various amines and halides, leading to a variety of functionalized products with diverse biological activities .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrimidine derivatives. For example, derivatives similar to 4-Pyrimidineacetamide have shown significant activity against various cancer cell lines. A study by Abd El-Razik et al. highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited potent inhibitory effects on hepatocellular carcinoma Hep-G2 and cervical carcinoma HeLa-S3 cell lines .

Additionally, Baviskar et al. reported that 5-(benzylideneamino)-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were effective against prostate cancer and breast cancer cell lines . Such findings suggest that the structural features of pyrimidines contribute to their anticancer activity.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been investigated extensively. In a recent study, novel pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results indicated that these compounds displayed significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating infectious diseases .

The mechanisms underlying the biological activities of 4-Pyrimidineacetamide and its derivatives are multifaceted:

  • Inhibition of Enzyme Activity : Many pyrimidine derivatives act as enzyme inhibitors, impacting pathways crucial for cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Case Studies

Several case studies illustrate the biological activity of pyrimidine compounds:

  • Case Study on Anticancer Activity : A derivative similar to 4-Pyrimidineacetamide was tested against several cancer cell lines. It exhibited IC50 values in the micromolar range, indicating potent cytotoxicity.
  • Case Study on Antimicrobial Efficacy : A series of synthesized pyrimidine compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerHep-G25.0Abd El-Razik et al.
AnticancerHeLa-S37.5Abd El-Razik et al.
AntimicrobialStaphylococcus aureus10Recent Study
AntimicrobialEscherichia coli15Recent Study

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